Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate
Description
Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate is a pyrazole derivative characterized by a methylamino-acetate moiety linked to the 4-position of a 1-methylpyrazole ring. This compound has garnered attention in pharmaceutical research, particularly as a precursor for developing AMP-activated protein kinase (AMPK) inhibitors . Its synthesis involves coupling reactions, such as those between boronate esters and brominated intermediates, yielding structurally precise products confirmed via NMR and crystallography . The crystal structure analysis, performed using tools like SHELXL , reveals key intermolecular interactions that influence its stability and reactivity.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-[(1-methylpyrazol-4-yl)methylamino]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-11-6-7(4-10-11)3-9-5-8(12)13-2/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
LTNNSRLBJXESFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The most common approach involves:
- Step 1: Preparation of a 1-methyl-1H-pyrazol-4-ylmethylamine intermediate or equivalent.
- Step 2: Nucleophilic substitution or reductive amination with methyl bromoacetate or methyl chloroacetate to form the this compound.
This method leverages the nucleophilicity of the pyrazolylmethylamine nitrogen and the electrophilicity of the alkyl halide ester.
Detailed Synthetic Route
A representative synthetic route is as follows:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Synthesis of 1-methyl-1H-pyrazol-4-ylmethylamine | Reduction of 1-methyl-1H-pyrazole-4-carboxaldehyde with a suitable reducing agent (e.g., NaBH4) or via amination of 1-methyl-1H-pyrazole-4-methyl halide | High yield, typically >85% |
| 2 | Reaction with methyl bromoacetate in presence of base (e.g., triethylamine) | Nucleophilic substitution to form this compound | Moderate to high yield (70-90%) |
This two-step approach is favored for its operational simplicity and scalability.
Alternative Approaches
- Reductive Amination: Direct condensation of 1-methyl-1H-pyrazole-4-carboxaldehyde with methyl glycinate hydrochloride followed by reduction with sodium cyanoborohydride or similar reducing agents to yield the target compound.
- Amide Coupling: Coupling of 1-methyl-1H-pyrazol-4-ylmethylamine with methyl glycinate activated as an acid chloride or using coupling reagents (e.g., EDCI/HOBt) to form the amide bond, followed by esterification if necessary.
These methods provide flexibility depending on the availability of starting materials and desired purity.
Research Findings and Process Optimization
Reaction Conditions Impact
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity and reaction rate.
- Temperature: Moderate heating (50-80 °C) favors substitution reactions while minimizing side reactions.
- Base Selection: Triethylamine or potassium carbonate effectively scavenges acid by-products, improving yields.
Purification and Characterization
- Purification is commonly achieved via column chromatography or recrystallization.
- Characterization by NMR (1H, 13C), mass spectrometry, and IR confirms structure and purity.
Related Synthetic Methods from Analogous Compounds
While direct literature on this compound is limited, synthesis of related pyrazole-containing intermediates provides valuable insights.
For example, the preparation of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, a structurally related pyrazole derivative, involves:
- Sequential substitution reactions starting from 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
- Reduction and cyclization using metallic indium and hydrochloric acid under reflux conditions.
- The process is efficient, environmentally friendly, and scalable for industrial production.
Although this is a more complex heterocyclic system, the principles of substitution and reductive cyclization may inform the preparation of pyrazolylmethyl amines used in the target compound synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution | 1-methyl-1H-pyrazol-4-ylmethylamine + methyl bromoacetate | SN2 substitution | Simple, high yield, scalable | Requires pre-formed amine |
| Reductive amination | 1-methyl-1H-pyrazole-4-carboxaldehyde + methyl glycinate | Condensation + reduction | One-pot, fewer steps | Requires careful control of reduction |
| Amide coupling | 1-methyl-1H-pyrazol-4-ylmethylamine + activated methyl glycinate | Amide bond formation | High selectivity | More reagents, longer process |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its pyrazole moiety is known for its biological activity, and derivatives of this compound may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes or acting as a competitive substrate.
Comparison with Similar Compounds
Structural and Functional Variations
The compound shares structural homology with several pyrazole-based derivatives, differing primarily in substituents and functional groups. These variations significantly impact physicochemical properties, reactivity, and applications. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Functional Comparison of Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate and Analogs
Physicochemical Properties
- Hydrogen Bonding: The amino group in CAS 802269-97-2 facilitates stronger intermolecular H-bonds than the methylamino group in the target compound, improving solubility in polar solvents .
- Thermal Stability: The 1,3-dimethyl substitution in CAS 1909305-89-0 enhances steric protection, increasing thermal stability compared to monosubstituted derivatives .
- Acid-Base Behavior : CAS 956364-44-6 exhibits pH-dependent solubility due to its carboxylic acid group, unlike the ester-containing target compound .
Research Findings and Data
Crystallographic Insights
The target compound’s crystal structure (determined via SHELX ) reveals a planar pyrazole ring with a methylamino-acetate side chain adopting a gauche conformation. This contrasts with CAS 802269-97-2, where the amino group participates in N–H···O hydrogen bonds, creating a denser crystal lattice .
Stability and Reactivity Trends
- Hydrolytic Stability : The methyl ester in the target compound is less prone to hydrolysis than the carboxylic acid in CAS 956364-44-6, which rapidly degrades in basic conditions .
- Oxidative Resistance : The 1-methylpyrazole core in the target compound shows greater resistance to oxidation compared to 1,3-dimethyl derivatives, which form stable radical intermediates .
Biological Activity
Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate, also known as methyl 2-[(1-methylpyrazol-4-yl)methylamino]acetate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 173.20 g/mol
- CAS Number : 1218550-68-5
- SMILES Notation : CN1C=C(C=N1)CNCC(=O)OC
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various pathogens, including bacteria and fungi. A study evaluated the antimicrobial efficacy of several pyrazole derivatives, reporting that some exhibited potent effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Candida albicans and Aspergillus niger .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely explored. In vitro studies have shown that certain compounds can inhibit the growth of cancer cell lines. For example, a related compound was tested against human tumor cell lines and demonstrated cytotoxic effects with IC values in the micromolar range . The mechanisms underlying these effects may involve the induction of apoptosis and disruption of cell cycle progression.
Leishmanicidal Activity
Recent studies have focused on the leishmanicidal properties of pyrazole derivatives. One study reported that specific pyrazole compounds exhibited strong activity against Leishmania mexicana, with IC values comparable to those of established treatments like amphotericin B . This suggests potential therapeutic applications for treating leishmaniasis.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Some pyrazole derivatives are known to inhibit key enzymes involved in cellular metabolism, which can lead to reduced proliferation of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress in target cells, leading to cell death.
- Interference with DNA Synthesis : By disrupting DNA replication processes, these compounds can effectively halt the growth of rapidly dividing cells.
Study 1: Antimicrobial Efficacy
A comparative study evaluated various pyrazole derivatives against standard bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many tested antibiotics, highlighting its potential as a novel antimicrobial agent .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Methyl 2-{...} | 5 | Escherichia coli |
| Compound B | 20 | Candida albicans |
Study 2: Anticancer Activity
In a study investigating the cytotoxic effects on cancer cell lines, this compound showed promising results:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF7 (breast) | 18 |
| A549 (lung) | 22 |
These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
